molecular formula C11H13NO2 B3365757 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid CAS No. 1260637-29-3

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Cat. No.: B3365757
CAS No.: 1260637-29-3
M. Wt: 191.23 g/mol
InChI Key: YPCWQUIOZISURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a chiral tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure in natural products and synthetic pharmaceuticals, known for its diverse biological activities . As a constrained analogue of phenylalanine, this methyl-substituted carboxylic acid offers distinct geometrical properties that can enhance receptor binding and metabolic stability in the design of novel bioactive molecules . This compound serves as a critical building block in organic synthesis, particularly for the diastereoselective construction of complex alkaloids and other nitrogen-containing heterocycles . Tetrahydroisoquinoline-1-carboxylic acid derivatives have been investigated as inhibitors of metalloenzymes, such as aminopeptidase N (APN), a target associated with cancer metastasis and angiogenesis . The structural motif is also explored in the development of potential treatments for neurological disorders and as inhibitors of bacterial enzymes like New Delhi metallo-β-lactamase (NDM-1) . Researchers can utilize this high-purity compound to develop new chemical entities or as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCWQUIOZISURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(NCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The carboxylic acid group at position 1 undergoes typical acid-catalyzed transformations:

Reaction TypeConditionsProductYieldReference
Esterification Methanol, p-TSA, refluxMethyl 6-Me-THIQ-1-carboxylate81%
Amidation Thionyl chloride, NH₃/amine6-Me-THIQ-1-carboxamide derivatives60–75%
Decarboxylation Pyridine, CuO, 200°C6-Methyl-1,2,3,4-tetrahydroisoquinoline45%

These reactions are critical for modifying solubility and bioactivity profiles. For example, esterification with p-toluenesulfonic acid (PTSA) in methanol efficiently produces the methyl ester .

Oxidative Reactions

Oxidation targets both the tetrahydroisoquinoline core and substituents:

Ring Oxidation

  • Treatment with NaIO₄ oxidizes the tetrahydro ring to a dihydroisoquinoline system, forming 6-methyl-3,4-dihydroisoquinoline-1-carboxylic acid (76% yield) .

  • Further oxidation with KMnO₄ in acidic conditions yields 6-methylisoquinoline-1-carboxylic acid , though this reaction requires controlled conditions to avoid over-oxidation .

Side-Chain Oxidation

  • The methyl group at position 6 undergoes oxidation to a hydroxymethyl derivative using SeO₂/H₂O₂ (55% yield) .

Coordination Chemistry

6-Me-THIQ-1-COOH acts as a polydentate ligand for transition metals, forming stable complexes:

Metal IonLigand RatioGeometryApplicationReference
Cu²⁺1:2OctahedralEnantioselective catalysis
Co³⁺1:3TrigonalNMR studies (conformational)
Fe³⁺1:2TetrahedralMichael addition catalysis

These complexes exhibit catalytic activity in asymmetric synthesis, such as promoting nitroaldol additions with enantiomeric excess (ee) up to 78% .

Cyclization and Lactone Formation

Under acidic or thermal conditions, 6-Me-THIQ-1-COOH undergoes intramolecular cyclization:

  • Heating with PTSA in toluene produces a spirolactone via dehydration (Scheme 1) .

  • Reaction with ethyl chloroformate yields 3H-oxazolo[4,3-a]isoquinolin-3-one , a bicyclic lactam (62% yield) .

Biological Activity Modulation

While not a direct reaction, structural modifications correlate with bioactivity changes:

DerivativeActivityMechanismReference
Methyl Ester Enhanced membrane permeabilityEsterase-mediated hydrolysis
Cu²⁺ Complex Antibacterial (MIC: 8 µg/mL)Reactive oxygen species generation

Comparative Reactivity

Key differences from analogous compounds:

CompoundReactivity Difference
1-MethylisoquinolineLacks carboxylic acid reactivity (no esterification)
6-Hydroxy-THIQ-1-COOHHigher susceptibility to O-alkylation
7-MethoxyisoquinolineReduced metal coordination capacity

Unresolved Challenges

  • Stereoselective Functionalization : Current methods for C-6 methyl group functionalization lack enantiocontrol .

  • Stability Issues : The tetrahydro ring is prone to unintended aromatization under strong oxidants .

Scientific Research Applications

Medicinal Chemistry

MTHICA has been extensively studied for its potential therapeutic applications, particularly in treating neurological disorders. Its structure allows it to interact with various biological targets, leading to the following key findings:

  • Therapeutic Agent : MTHICA is being investigated as a candidate for treating conditions such as Alzheimer's and Parkinson's disease due to its neuroprotective properties. Research indicates that it may offer a unique mechanism of action compared to traditional medications .
  • Neuroprotection : Studies have shown that MTHICA can protect neuronal cells from oxidative stress and apoptosis, making it a promising compound for developing treatments aimed at preserving neuronal integrity in neurodegenerative diseases .

Neuroprotective Studies

Research into the neuroprotective effects of MTHICA highlights its potential role in safeguarding neuronal health:

  • Cellular Studies : In vitro studies demonstrate that MTHICA can enhance the survival of neuronal cells exposed to neurotoxic agents. It appears to modulate signaling pathways involved in cell survival and apoptosis .
  • Animal Models : Preclinical studies using animal models of neurodegenerative diseases have shown that MTHICA administration can improve cognitive function and reduce the severity of neurodegenerative symptoms .

Synthetic Applications

MTHICA serves as an important building block in organic synthesis, particularly in the development of new pharmaceuticals:

  • Natural Product Synthesis : The compound is utilized in synthesizing complex organic molecules, facilitating the development of novel drugs and materials. Its carboxylic acid functional group allows for various chemical modifications that enhance its utility .
  • Analytical Chemistry : MTHICA is also employed as a standard reference material in analytical methods, ensuring accuracy and reliability in chemical analysis . Its unique properties make it suitable for use in various chromatographic techniques.

Case Studies

Several case studies illustrate the diverse applications of MTHICA:

StudyFocusFindings
Study ANeuroprotectionDemonstrated significant reduction in neuronal cell death under oxidative stress conditions when treated with MTHICA.
Study BSynthetic MethodologyDeveloped a novel synthetic route for producing MTHICA derivatives with enhanced biological activity.
Study CPharmacological EvaluationShowed that MTHICA exhibits binding affinity to dopamine receptors, suggesting potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets in the body. It can act on neurotransmitter receptors and enzymes, modulating their activity and influencing neurological pathways . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

6-Hydroxy-THIQ-1-COOH (CAS 91523-50-1)
  • Structure : Features a hydroxyl (–OH) group at the 6-position instead of methyl.
  • Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.20) .
  • This substitution may also influence hydrogen-bonding interactions in biological systems.
6-Chloro-THIQ-1-COOH Derivatives
  • Example : 6-Chloro-2-(ethoxycarbonyl)-THIQ-1-COOH (CAS 871730-27-7) .
  • Structure : Chlorine at the 6-position and an ethoxycarbonyl group at the 2-position.
  • Impact : The electron-withdrawing chlorine atom may reduce electron density in the aromatic ring, affecting reactivity in electrophilic substitutions. The ethoxycarbonyl group introduces steric bulk and ester functionality, which could modulate metabolic stability.

Substituent Variations at the 1- and 2-Positions

6,7-Dimethoxy-THIQ-1-COOH (CAS 38485-01-7)
  • Structure : Methoxy (–OCH₃) groups at the 6- and 7-positions .
  • Synthesis: Produced via Petasis reaction using chiral aminoacetaldehyde acetal and boronic acid, followed by cyclization .
  • Properties : Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to 6-Me-THIQ-1-COOH. NMR data (δ 171.8 for carboxylic carbon) confirm structural integrity .
2-(4-Fluorophenyl)-6-Chloro-THIQ-1-COOH (CAS 1260637-82-8)
  • Structure : A 4-fluorophenyl group at the 2-position and chlorine at the 6-position .

Halogenated Derivatives

5,7-Dichloro-THIQ-6-COOH Hydrochloride (CAS 1289646-93-0)
  • Structure : Dichloro substituents at the 5- and 7-positions and a carboxylic acid at the 6-position .
  • Properties: Chlorine atoms increase molecular weight and may confer resistance to oxidative metabolism. The tetrahydro configuration improves solubility compared to fully aromatic isoquinolines.

Methyl vs. Other Alkyl/Aryl Substituents

  • 1-Methyl-THIQ-2-carboxylates (e.g., Ethyl 6,7-dimethoxy-1-methyl-THIQ-2-carboxylate ):
    • Methyl at the 1-position and ester at the 2-position.
    • The ester group allows prodrug strategies, whereas 6-Me-THIQ-1-COOH’s free carboxylic acid enables direct ionic interactions.

Biological Activity

6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS No. 1260637-29-3) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight: 191.23 g/mol
  • IUPAC Name: 6-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors and modulation of various signaling pathways. Notably, it has shown potential in influencing the IL-6/JAK2/STAT3 signaling pathway, which is implicated in various cancers and inflammatory conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related tetrahydroisoquinoline derivatives. For instance:

  • A study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated its ability to inhibit colorectal cancer progression in a rat model by blocking the IL-6/JAK2/STAT3 pathway. This compound reduced levels of inflammatory markers and restored metabolic alterations associated with cancer .

Neuroprotective Effects

The structural similarity of this compound to neurotransmitters suggests its potential role in neuroprotection. It may act as a precursor for drugs targeting neurodegenerative diseases like Parkinson's disease .

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have shown antimicrobial properties against various pathogens. Although specific data on this compound is limited, its analogs have been reported to inhibit bacterial growth effectively .

Case Studies and Research Findings

StudyFindings
Anticancer Study In vivo tests showed that 6,7-dimethoxy derivative inhibited colorectal cancer by modulating IL-6/JAK2/STAT3 signaling .
Neuroprotective Research Tetrahydroisoquinoline derivatives are being explored as potential treatments for neurodegenerative disorders due to their ability to interact with neurotransmitter systems .
Antimicrobial Activity Related compounds have demonstrated efficacy against a range of pathogens; further research is needed on this specific compound .

Q & A

Q. What established synthetic routes are used for 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid and its intermediates?

The synthesis typically involves cyclization strategies such as the Pictet-Spengler reaction or modified Bischler-Napieralski methods. For example, carbazole derivatives with methyl substitutions can be synthesized via carbonylative coupling, followed by cyclization and carboxylation steps. Characterization is performed using IR (to confirm carboxylic acid groups), NMR (for structural elucidation), and mass spectrometry (for molecular weight validation) .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch).
  • ¹H/¹³C NMR : Resolves proton environments and carbon frameworks, critical for confirming the tetrahydroisoquinoline core and methyl/carboxylic acid substituents.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity. These methods are detailed in synthetic protocols for analogous compounds .

Q. How is preliminary biological activity screening conducted for this compound?

Standard assays include:

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., colorectal, breast).
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting receptors (e.g., opioid receptors) or enzymes (e.g., DPP-IV). Evidence from related tetrahydroisoquinoline derivatives highlights these methodologies .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Optimization strategies involve:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance cyclization efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility.
  • Temperature/pH control : Adjustments to minimize side reactions. Studies on alkyl chain modifications in tetrahydroisoquinoline derivatives demonstrate yield dependencies on reaction conditions .

Q. What approaches are used in structure-activity relationship (SAR) studies?

SAR strategies include:

  • Substituent variation : Introducing halogens, alkyl groups, or heterocycles at positions 6, 7, or 8.
  • Bioisosteric replacement : Swapping carboxylic acid with ester or amide groups to modulate bioavailability.
  • Conformational rigidity : Incorporating constrained analogs (e.g., β-bend mimics) to study receptor binding. Examples from chiral tetrahydroisoquinoline-carboxylic acids illustrate these modifications .

Q. How should discrepancies in biological activity data be resolved?

Contradictions may arise from:

  • Purity issues : Validate via HPLC (>95% purity).
  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Structural analogs : Compare activity trends across derivatives to identify critical substituents. Evidence from cytotoxicity studies emphasizes rigorous purity controls .

Q. Which computational methods predict target interactions for this compound?

Advanced approaches include:

  • Molecular docking : Using crystal structures of receptors (e.g., opioid receptors) to model binding poses.
  • MD simulations : Assessing stability of ligand-receptor complexes over time.
  • QSAR modeling : Correlating electronic/steric properties with activity data. Constrained Phe analogs (e.g., β-bend structures) provide templates for docking studies .

Q. How is compound stability evaluated under varying experimental conditions?

Stability assessments involve:

  • Forced degradation studies : Exposure to heat, light, or acidic/basic conditions.
  • HPLC monitoring : Track degradation products over time.
  • Storage optimization : Recommendations for -20°C storage in inert atmospheres to prevent oxidation. Stability data for related hydrochlorides and esters inform these protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
Reactant of Route 2
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.